molecular formula C13H25N B7761402 Tridecanenitrile CAS No. 68424-73-7

Tridecanenitrile

Cat. No.: B7761402
CAS No.: 68424-73-7
M. Wt: 195.34 g/mol
InChI Key: WKJHMKQSIBMURP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecanenitrile can be synthesized through various methods. One common method involves the reaction of dodecyl bromide with sodium cyanide in the presence of a solvent like dimethyl sulfoxide (DMSO) . The reaction typically proceeds under reflux conditions, resulting in the substitution of the bromine atom with a cyano group to form this compound.

Industrial Production Methods: In industrial settings, this compound can be produced through the hydrocyanation of dodecene . This process involves the addition of hydrogen cyanide (HCN) to dodecene in the presence of a catalyst, such as a nickel complex , to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Tridecanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Tridecanenitrile: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for various applications where shorter or longer chain nitriles may not be as effective .

Properties

IUPAC Name

tridecanenitrile
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InChI

InChI=1S/C13H25N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-12H2,1H3
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InChI Key

WKJHMKQSIBMURP-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC#N
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Molecular Formula

C13H25N
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DSSTOX Substance ID

DTXSID8060876
Record name Tridecanenitrile
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Molecular Weight

195.34 g/mol
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Physical Description

Clear liquid; [MSDSonline]
Record name Tridecanenitrile
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CAS No.

629-60-7, 68424-73-7
Record name Tridecanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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